1-Ethyltheobromine

Description

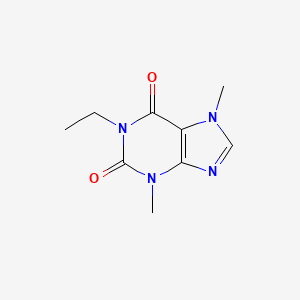

Structure

3D Structure

Properties

CAS No. |

39832-36-5 |

|---|---|

Molecular Formula |

C9H12N4O2 |

Molecular Weight |

208.22 g/mol |

IUPAC Name |

1-ethyl-3,7-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C9H12N4O2/c1-4-13-8(14)6-7(10-5-11(6)2)12(3)9(13)15/h5H,4H2,1-3H3 |

InChI Key |

KRVVZPXPQUPXJE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C2=C(N=CN2C)N(C1=O)C |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Strategies of 1 Ethyltheobromine

Methodologies for the Preparation of 1-Ethyltheobromine

The primary route for the synthesis of this compound is the direct N-alkylation of theobromine (B1682246). Theobromine possesses an acidic proton at the N1 position, which can be removed by a base to generate a nucleophilic anion that readily reacts with an electrophilic ethylating agent.

A common and established procedure is analogous to the synthesis of caffeine (B1668208) from theobromine, where an alkyl halide is used as the alkylating agent. reddit.com In this case, theobromine is treated with an ethyl halide, such as ethyl iodide, in the presence of a base. reddit.com To facilitate the reaction, a base like sodium methoxide (B1231860) is often used in an alcoholic solvent like methanol (B129727) or ethanol. reddit.com The methoxide deprotonates the theobromine, and the resulting anion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with ethyl iodide to form the N1-ethyl bond. reddit.comresearchgate.net To minimize potential side reactions, such as trans-etherification, it is often beneficial to match the alcohol solvent and the alkoxide base to the alkyl group being introduced (e.g., using sodium ethoxide in ethanol). reddit.com

In addition to conventional heating, microwave-assisted synthesis has emerged as a powerful technique for the N-alkylation of xanthines. researchgate.netnih.gov Microwave irradiation can significantly reduce reaction times and, in many cases, improve yields by providing rapid and uniform heating of the reaction mixture. researchgate.netresearchgate.net This method has been successfully applied to the synthesis of various N-alkyltheobromine derivatives. Potential by-products in these alkylation reactions include compounds resulting from O-alkylation at the oxygen atoms of the xanthine (B1682287) core and, under certain conditions, opening of the imidazole (B134444) ring.

Table 1: Comparison of Synthetic Methodologies for N-Alkylation of Theobromine

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes researchgate.net |

| Typical Yield | Moderate to Good | Good to Excellent researchgate.net |

| Energy Source | External heat source (e.g., oil bath) | Microwave irradiation |

| Heating Profile | Gradual, through conduction and convection | Rapid, uniform, volumetric heating researchgate.net |

| Purity Profile | May require more extensive purification | Often results in cleaner reactions and higher purity researchgate.net |

Synthesis of Novel this compound Derivatives

The this compound scaffold, with methyl groups at N3 and N7 and an ethyl group at N1, offers the C8 position as the primary site for further functionalization. The introduction of diverse substituents at this position is a key strategy for modulating the physicochemical and biological properties of the molecule. nih.gov

A prevalent method for creating C8-substituted xanthines involves a multi-step sequence starting from a 5,6-diaminouracil (B14702) derivative. biointerfaceresearch.com For instance, 1,3-dimethyl-5,6-diaminouracil can be condensed with various aldehydes to form an intermediate Schiff base, which then undergoes oxidative cyclization to yield the 8-substituted xanthine. nih.govbiointerfaceresearch.com Alternatively, the diaminouracil can be reacted with a carboxylic acid, often activated with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to form an amide intermediate that is subsequently cyclized with a base such as sodium hydroxide. nih.gov These routes allow for the introduction of a wide array of aryl and alkyl groups at the C8 position.

The efficiency of C8-functionalization reactions is highly dependent on the nature of the substituent being introduced. Both steric and electronic factors of the reactants, such as the aldehyde or carboxylic acid used in the synthesis, play a critical role in determining the reaction's yield and the purity of the final product.

Steric hindrance is a significant factor; for example, syntheses involving bulky or sterically demanding groups tend to proceed with lower efficiency. mdpi.com This is observed in reactions where larger alkyl groups on reactants can impede the approach and proper orientation required for key transition states, resulting in diminished yields compared to less hindered analogues. mdpi.com

Table 2: Predicted Substituent Effects on C8-Arylation Yield and Purity

| Substituent on Aryl Group (at C8) | Predicted Effect on Yield | Predicted Effect on Purity | Rationale |

|---|---|---|---|

| Strong Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | Variable | Potentially lower | Activates the aryl ring, which may lead to side reactions like over-oxidation or polymerization depending on the synthetic route. |

| Strong Electron-Withdrawing (e.g., -NO₂, -CF₃) | Potentially higher | Potentially higher | Deactivates the aryl ring, making it less susceptible to unwanted side reactions. Can increase the electrophilicity of carbonyl carbons in aldehyde precursors, favoring the desired condensation. nih.gov |

| Bulky/Sterically Hindered (e.g., ortho-substituents) | Lower | Variable | Steric hindrance can slow down the rate of the desired reaction, allowing competitive side reactions to occur and lowering the overall yield. mdpi.com |

Modifying the this compound structure is a strategy to create specialized tools for various research fields. By introducing functional groups, the molecule can be adapted for applications in materials science and chemical biology.

One notable application is in the development of functional materials. Alkylated theobromine moieties have been successfully attached to luminophores to create organic compounds with high photoluminescence quantum yields. These bulky xanthine derivatives serve to minimize aggregation-caused quenching (ACQ) by introducing large dihedral angles that physically prevent the undesirable π–π stacking interactions between the light-emitting cores.

Another area of application is in the field of analytical chemistry. N-Alkyltheobromine derivatives have been investigated for their ability to act as ion carriers in the construction of ion-selective membrane electrodes. The specific binding properties of the modified xanthine core can be harnessed to create sensors for various cations and anions. Further modifications, such as introducing reactive handles like alkynes or azides at the C8 position via A³-coupling reactions, could allow for the conjugation of this compound to biomolecules or surfaces, creating chemical probes for structure-activity relationship (SAR) studies. mdpi.com

This compound as a Precursor in Heterocyclic Synthesis

The rigid, bicyclic structure of this compound makes it an excellent starting material for the synthesis of more complex, N-fused heterocyclic systems. nih.govwiley.com These annelated xanthine derivatives are of significant interest in medicinal chemistry due to their unique three-dimensional shapes and potential for novel biological activities. researchgate.netuniroma1.it

A well-established synthetic strategy involves the construction of a third ring fused to the imidazole portion of the xanthine scaffold. nih.govuniroma1.it This process typically begins with the bromination of the C8 position of the xanthine core. The resulting 8-bromo derivative of this compound would then be alkylated at the N7 position with a bifunctional reagent, such as a haloalkyl halide (e.g., 1-bromo-3-chloropropane), to introduce a reactive tether. uniroma1.itresearchgate.net

The final step is an intramolecular cyclization. The terminal halide on the N7-alkyl chain reacts with a nucleophile, often an amine, which also displaces the bromine at C8, or the tether itself contains a nucleophile that cyclizes onto the C8 position. This sequence leads to the formation of tricyclic structures such as imidazo[2,1-f]purinediones, pyrimido[2,1-f]purinediones, or diazepino[2,1-f]purinediones. researchgate.netuniroma1.it The size of the newly fused ring is determined by the length of the alkyl chain introduced at N7. This strategy allows for the systematic synthesis of diverse libraries of complex heterocyclic compounds starting from the this compound precursor. nih.gov

Molecular Recognition and Self Assembly Phenomena of 1 Ethyltheobromine

Intermolecular Interactions in Solution Phase

In aqueous solutions, many organic molecules exhibit a tendency to associate with one another, a phenomenon driven by a combination of forces including hydrophobic effects and stacking interactions. 1-Ethyltheobromine, a synthetic homolog of caffeine (B1668208), participates in such intermolecular interactions, which are crucial for its solution-phase characteristics.

Experimental studies have demonstrated that this compound undergoes self-association in aqueous solutions. researchgate.netarchive.org Unlike its well-known relative caffeine, which forms both dimers and tetramers, the self-association of this compound appears to be limited to a monomer-dimer equilibrium. researchgate.netarchive.org This indicates that individual molecules of this compound associate to form two-molecule clusters (dimers) in solution.

The tendency of this compound to dimerize has been quantified and compared to other xanthine (B1682287) derivatives. Partition coefficient studies show that it dimerizes to a greater extent than other caffeine homologs, such as 7-ethyltheophylline and 7-propyltheophylline. archive.org The equilibrium constant for this dimerization process provides a measure of the strength of the association.

| Compound | Dimerization Association Constant (K₁) |

|---|---|

| This compound | 11.8 archive.org |

The self-association of xanthine derivatives is sensitive to several external factors. While specific modulators for this compound are not extensively detailed, the behavior of related compounds offers insight into the likely influences. For related methylxanthines like caffeine, theophylline (B1681296), and theobromine (B1682246), factors such as solvent composition and the presence of salts can significantly alter solubility and association tendencies. researchgate.net For instance, certain salts can decrease solubility and promote association (salting-out), while others can increase it (salting-in). researchgate.net

Furthermore, structural modifications within a series of related compounds can modulate self-association. In a study of theophylline derivatives, it was observed that the tendency to dimerize decreases as the length of the alkyl side chain substituent increases. archive.org This suggests that the ethyl group in this compound plays a specific role in its pronounced dimerization compared to derivatives with longer chains.

| Compound | Observed Association Species |

|---|---|

| Caffeine | Monomer, Dimer, Tetramer researchgate.net |

| This compound | Monomer, Dimer researchgate.netarchive.org |

| 7-Ethyltheophylline | Monomer, Dimer, Tetramer archive.org |

| 7-Propyltheophylline | Monomer, Dimer, Tetramer archive.org |

Host-Guest Chemistry and Complexation Studies

Beyond self-association, this compound can interact with other organic molecules to form molecular complexes. This "host-guest" chemistry is of significant interest as it can alter the properties of the guest molecule.

Research has shown that this compound, acting as a host molecule, forms a complex with the local anesthetic benzocaine. archive.org This interaction is noteworthy because complex formation can effectively decrease the rate of hydrolytic breakdown of benzocaine, a process that otherwise limits its stability in aqueous environments. archive.org The formation of this complex demonstrates the ability of this compound to engage in specific molecular recognition events with suitable guest substrates.

The stoichiometry of a molecular complex describes the ratio in which the host and guest molecules combine. While studies confirm the formation of a complex between this compound and benzocaine, it has been noted that this interaction differs in some respects from the complexation of caffeine with the same substrate. archive.org However, the precise stoichiometry of the this compound-benzocaine complex in solution is not explicitly detailed in the available literature. Determining this ratio is a critical step in fully characterizing the complex and understanding the equilibrium dynamics between the free and complexed species.

Crystal Engineering and Cocrystallization

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. nih.govcrimsonpublishers.com A key strategy within this field is cocrystallization, which involves combining an active pharmaceutical ingredient (API) with a benign coformer molecule in a specific stoichiometric ratio to create a new crystalline solid, or cocrystal. crimsonpublishers.comresearchgate.net

This technique relies on the formation of robust non-covalent interactions, such as hydrogen bonds and π-π stacking, to assemble the components into a well-defined crystal lattice. crimsonpublishers.com The primary goal of forming pharmaceutical cocrystals is to modify and improve the physicochemical properties of an API—such as its solubility, stability, and dissolution rate—without altering the chemical structure of the drug molecule itself. nih.gov

While the principles of crystal engineering have been successfully applied to related xanthine derivatives like theobromine to create salts and cocrystals with altered properties researchgate.net, specific studies detailing the design and synthesis of this compound cocrystals are not extensively reported. The application of these established crystal engineering strategies to this compound represents a potential avenue for developing novel solid forms with tailored properties.

Strategies for Cocrystal Formation

There is no specific information available in the scientific literature regarding the strategies employed for the cocrystal formation of this compound. General methods for forming cocrystals include:

Solvent-Based Methods: These techniques, such as slow solvent evaporation, cooling crystallization, and slurry conversion, rely on dissolving the active pharmaceutical ingredient (API) and a coformer in a suitable solvent system to induce cocrystallization.

Solid-State Methods: Techniques like neat grinding, liquid-assisted grinding (LAG), and hot-melt extrusion (HME) involve the physical mixing and energy input to facilitate the formation of cocrystals without the primary use of a solvent.

Other Novel Methods: Advanced approaches such as supercritical fluid technology, sonocrystallization, and laser irradiation are also utilized in cocrystal screening and formation. nih.gov

The applicability of these methods to this compound has not been documented.

Thermodynamic Stability and Phase Behavior of Cocrystals

No studies on the thermodynamic stability and phase behavior of this compound cocrystals have been found in the public literature. The thermodynamic stability of a cocrystal relative to its individual components is a critical factor in its development and is often assessed by determining the Gibbs free energy of cocrystal formation. This can be evaluated through solubility or thermal analysis methods. Phase diagrams are typically constructed to understand the phase behavior of a cocrystal system under different conditions of temperature and composition. Without experimental data for this compound, no specific thermodynamic parameters or phase diagrams can be presented.

Biomolecular Interactions and Mechanistic Studies of 1 Ethyltheobromine

Interaction with Nucleic Acids

| Compound | Binding Constant (Kb) with DNA (M-1) |

|---|---|

| Theobromine (B1682246) | 1.1 x 103 |

| Theophylline (B1681296) | 3.5 x 103 |

| Caffeine (B1668208) | 3.8 x 103 |

Data for Theobromine, Theophylline, and Caffeine from spectral analysis studies. nih.govdrugbank.com

Spectroscopic techniques such as UV-Visible and Fourier-transform infrared (FTIR) spectroscopy are invaluable tools for probing the conformational changes in DNA upon ligand binding. Studies on theobromine have shown that it interacts with the base pairs and the phosphate (B84403) backbone of DNA. nih.govdrugbank.com These interactions can lead to changes in the DNA structure, such as alterations from the B-form to the A-form, particularly in the presence of certain ions like Mg2+. nih.govdrugbank.com It is plausible that 1-Ethyltheobromine would also induce conformational changes in DNA, with the nature and extent of these changes being dependent on the specific interactions facilitated by its ethyl substituent.

Ligand-Receptor Binding Profiles

The pharmacological effects of xanthine (B1682287) derivatives are often mediated through their interaction with various cell surface and intracellular receptors.

Theobromine is a known antagonist of adenosine (B11128) receptors, primarily the A1 and A2A subtypes. mdpi.com This antagonism is a hallmark of many methylxanthines and contributes to their stimulant effects. The affinity of these compounds for adenosine receptors can be quantified by their inhibition constant (Ki). While specific Ki values for this compound at adenosine receptors are not documented in the searched literature, the structural modification at the N1 position is a key area in the development of selective adenosine receptor antagonists. The introduction of an ethyl group could potentially alter the affinity and selectivity profile of this compound compared to theobromine.

| Compound | Target Receptor | Reported Activity |

|---|---|---|

| Theobromine | Adenosine A1 and A2A Receptors | Antagonist |

| Caffeine | Adenosine A1 and A2A Receptors | Antagonist |

| Theophylline | Adenosine A1 and A2A Receptors | Antagonist |

General antagonistic activity of common methylxanthines. mdpi.com

Recent studies have explored the interaction of methylxanthines with other receptor systems, including the γ-aminobutyric acid type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. Research has indicated that theobromine can act as a competitive inhibitor of GABA-A receptors. One study, using GABA-A receptors from bovine brain expressed in Xenopus oocytes, determined an inhibition constant (Ki) for theobromine. This suggests that, in addition to adenosine receptor antagonism, modulation of the GABAergic system could be a part of the pharmacological profile of theobromine and its derivatives. The ethyl group in this compound could influence this interaction, potentially altering its potency as a GABA-A receptor modulator.

| Compound | Target Receptor | Inhibition Constant (Ki) | Mechanism |

|---|---|---|---|

| Theobromine | GABA-A | 3.8 mM | Competitive |

Data from a study on the effects of coffee components on GABA(A) receptors expressed in Xenopus oocytes. nih.gov

Enzymatic Reaction Modulation

Theobromine is known to be an inhibitor of phosphodiesterases (PDEs), a group of enzymes that degrade cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). drugbank.com By inhibiting PDEs, theobromine can increase the intracellular levels of these second messengers, leading to a variety of cellular responses. This mechanism is shared by other methylxanthines, such as caffeine and theophylline. It is highly probable that this compound also acts as a phosphodiesterase inhibitor, with the ethyl substitution potentially affecting its potency and selectivity towards different PDE isoforms. However, specific enzymatic inhibition data for this compound is not available in the reviewed literature.

Influence on Enzyme Kinetics and Substrate Hydrolysis

Research into the effects of this compound on enzyme kinetics has revealed its capacity to influence the rate of substrate hydrolysis. While specific kinetic parameters such as the Michaelis-Menten constant (K_m) and maximum velocity (V_max) for this compound's interaction with specific enzymes are not extensively documented in publicly available literature, broader studies on related compounds provide a foundational understanding.

Xanthine derivatives, as a class, are recognized for their role as competitive inhibitors of enzymes, which means they can bind to the active site of an enzyme and prevent the substrate from binding. researchgate.net This competition directly affects the enzyme's kinetics.

A study investigating the hydrolysis of esters in the presence of xanthines demonstrated that this compound can form a complex with the ester benzocaine. This complexation was shown to decrease the rate of hydrolytic breakdown of benzocaine. researchgate.net This finding suggests that this compound can interfere with substrate-enzyme interactions, thereby slowing the rate of hydrolysis. The mechanism involves the formation of a molecular complex between this compound and the substrate, which in turn affects the substrate's availability to the enzyme.

The general mechanism for competitive inhibition, which is characteristic of many xanthines, involves the inhibitor (I) binding to the free enzyme (E), preventing the substrate (S) from binding. This increases the apparent K_m value, meaning a higher concentration of the substrate is required to achieve half of the V_max. The V_max itself, however, remains unchanged because, at a sufficiently high substrate concentration, the substrate can outcompete the inhibitor for the enzyme's active site.

While detailed quantitative data for this compound is scarce, the qualitative evidence points towards its ability to modulate enzyme-catalyzed reactions by affecting substrate availability and interaction with the enzyme's active site.

Studies on Enzyme Inhibition or Activation

The primary enzymatic targets of xanthine derivatives are the phosphodiesterases (PDEs). These enzymes are responsible for the hydrolysis of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. By inhibiting PDEs, xanthines can increase the intracellular concentrations of these cyclic nucleotides, leading to a range of physiological responses.

The ethyl group at the N1 position of this compound differentiates it from theobromine and is expected to alter its binding affinity and inhibitory profile for various enzymes. Generally, such modifications can enhance the lipophilicity and steric interactions of the molecule within the enzyme's active site.

In the absence of specific studies on enzyme activation by this compound, the prevailing evidence strongly suggests its role as an enzyme inhibitor, particularly of the phosphodiesterase family.

Structure Activity Relationship Sar and Computational Chemistry of 1 Ethyltheobromine Analogues

Elucidation of Structural Determinants for Molecular Activity

The biological activity of xanthine (B1682287) derivatives is highly dependent on the nature and position of substituents on the core heterocyclic structure. The structure-activity relationship (SAR) for this class of compounds reveals that modifications at the N1, N3, N7, and C8 positions can dramatically alter their affinity and selectivity for various biological targets. synthetikaeu.com

For instance, in the context of adenosine (B11128) receptor antagonism, a key target for many xanthines, the size and character of the N1-substituent are critical. The presence of an ethyl group at the N1-position, as in 1-Ethyltheobromine, differentiates it from other naturally occurring methylxanthines like caffeine (B1668208) (1,3,7-trimethylxanthine) and theobromine (B1682246) (3,7-dimethylxanthine). Research on related compounds has shown that the length and branching of alkyl chains at various positions can modulate potency and receptor subtype selectivity. nih.gov Studies on other heterocyclic scaffolds have demonstrated that the position of a given functional group is imperative to its biological effectiveness. mdpi.com For example, longer substituents at the 2-position of the benzofuran (B130515) ring in benzbromarone (B1666195) derivatives promoted binding and inhibition of the EYA3 protein, although this did not always translate to higher efficacy in cellular assays, possibly due to other factors like bioavailability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.comresearchgate.net This approach is foundational in modern drug discovery, allowing for the prediction of a new molecule's activity based solely on its structure, which is more efficient than experimental screening. researchgate.netnih.gov For xanthine derivatives like this compound, QSAR models can predict properties such as receptor binding affinity or enzyme inhibition. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net The process involves several key stages: selecting a dataset of compounds with known activities, calculating molecular descriptors that quantify structural features, developing a mathematical relationship between these descriptors and activity, and rigorously validating the model's predictive power. nih.govmdpi.com

The first step in building a QSAR model is to translate molecular structures into numerical values known as molecular descriptors. protoqsar.com These descriptors encode various aspects of a molecule's physicochemical properties. nih.gov A vast number of descriptors can be calculated, categorized by their dimensionality (1D, 2D, 3D, etc.) and the type of information they represent. nih.gov

Commonly used descriptors in QSAR studies for drug-like molecules include:

Constitutional Descriptors (1D): These are the simplest descriptors, derived from the molecular formula, such as molecular weight, number of atoms, number of specific atom types (e.g., oxygen, nitrogen), and number of rings. protoqsar.comucsb.edu

Topological Descriptors (2D): These describe the connectivity of atoms within the molecule, independent of its 3D conformation. researchgate.net Examples include connectivity indices and kappa shape indices.

Physicochemical Descriptors: These relate to the molecule's bulk and transport properties. A key descriptor is the partition coefficient (logP) or distribution coefficient (logD), which measures lipophilicity. nih.gov Other examples include molar refractivity and polar surface area (PSA). nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are often calculated using quantum chemical methods and can be important for describing reactivity. ucsb.edu

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these provide detailed information on the electronic and geometric properties of a molecule. ucsb.edu

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Category | Example Descriptors | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. protoqsar.com |

| Atom Count | The total number of atoms in the molecule. | |

| Topological | Wiener Index | A distance-based index related to molecular branching. |

| Kier & Hall Connectivity | Indices that describe the degree of branching and connectivity in a molecule. researchgate.net | |

| Physicochemical | LogP (Octanol/Water) | Measures the lipophilicity of a compound, affecting its absorption and distribution. nih.gov |

| Polar Surface Area (PSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule; relates to membrane permeability. nih.gov | |

| Electronic | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. ucsb.edu |

The selection of relevant descriptors is a critical step, as including too many irrelevant variables can lead to overfitting and a non-predictive model. mdpi.com

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. mdpi.com Therefore, rigorous statistical validation is essential to ensure the model's robustness and predictive power. researchgate.net Validation is typically performed using both internal and external methods.

Internal Validation: This process assesses the stability and robustness of the model using the same dataset it was trained on. The most common technique is cross-validation (CV). In leave-one-out cross-validation (LOOCV), the model is repeatedly built, each time leaving out one compound, and then uses the model to predict the activity of the excluded compound. nih.gov The results are compiled to calculate the cross-validated correlation coefficient, Q² (or R²cv). A high Q² value (typically > 0.5) indicates good internal predictivity. nih.gov

External Validation: This is the most stringent test of a model's predictive ability. The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside and not used during model development. mdpi.com The model's ability to predict the activities of the compounds in the test set is then evaluated. researchgate.net

Several statistical parameters are used to quantify the performance of a QSAR model.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. A value closer to 1 indicates a better fit. | > 0.6 |

| Q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model based on cross-validation. nih.gov | > 0.5 |

| R²pred (External R²) | Measures the predictive performance of the model on an external test set. | > 0.5 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. Lower values indicate better accuracy. researchgate.netnih.gov | As low as possible |

| MAE (Mean Absolute Error) | The average of the absolute differences between predicted and observed values. | As low as possible |

A robust and predictive QSAR model will have high values for R², Q², and R²pred, and low values for the error metrics like RMSE. nih.govnih.gov

In Silico Molecular Docking and Simulation Studies

In silico molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein) to form a stable complex. nih.govnih.gov This technique is crucial for understanding the structural basis of a ligand's biological activity and is often used to screen virtual compound libraries or to rationalize SAR data. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding affinity. beilstein-journals.org

Molecular docking simulations provide detailed, three-dimensional models of the ligand-receptor complex, allowing for the identification of specific molecular interactions that stabilize the binding. nih.gov These interactions are primarily non-covalent and are critical for molecular recognition. nih.gov

Key types of interactions predicted by docking include:

Hydrogen Bonds: These occur between a hydrogen bond donor (e.g., an N-H or O-H group) and an acceptor (e.g., a nitrogen or oxygen atom). They are highly directional and are major contributors to binding specificity. beilstein-journals.orgnih.gov

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein, driven by the displacement of water molecules from the binding site. nih.gov The xanthine core and the ethyl group of this compound would be expected to participate in such interactions.

Van der Waals Forces: These are weak, short-range attractions between all atoms, arising from temporary fluctuations in electron density. beilstein-journals.orgnih.gov

Ionic Interactions (Salt Bridges): These are electrostatic attractions between oppositely charged groups, such as a protonated amine on the ligand and a carboxylate group on a protein residue.

π-π Stacking: This involves attractive, noncovalent interactions between aromatic rings, such as the purine-like ring system of this compound and aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

By analyzing the docked pose, researchers can identify the key amino acid residues in the target's active site that are essential for binding the ligand. beilstein-journals.org This information is invaluable for designing new analogues with improved affinity or selectivity.

Table 3: Typical Ligand-Target Interactions in Molecular Docking

| Interaction Type | Description | Example Groups Involved |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. beilstein-journals.org | Ligand C=O --- Protein N-H |

| Hydrophobic | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. nih.gov | Ligand alkyl chain --- Protein leucine/valine side chains |

| Ionic / Salt Bridge | Attraction between oppositely charged functional groups. | Ligand -COO⁻ --- Protein -NH₃⁺ |

| π-π Stacking | Stacking of aromatic rings on top of each other. | Ligand phenyl ring --- Protein phenylalanine ring |

| Cation-π | Interaction between a cation and the face of an aromatic π-system. | Ligand -NH₃⁺ --- Protein tryptophan ring |

Beyond predicting the binding pose, computational methods can be used to estimate the energetics of the ligand-receptor interaction. The binding free energy (ΔG) is a thermodynamic quantity that determines the binding affinity (Kₐ) and is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. nih.gov While docking scores provide a rapid estimate of binding affinity, more rigorous methods like Molecular Dynamics (MD) simulations coupled with free energy calculations (e.g., Free Energy Perturbation or Thermodynamic Integration) can yield more accurate values. nih.gov

A critical component of binding energetics is the conformational energy penalty. nih.gov Ligands often bind to proteins in a conformation that is higher in energy than their lowest-energy state in solution. nih.gov The energy required for the ligand to adopt this "bioactive" conformation must be overcome by the favorable interactions formed with the protein. nih.gov Conformational analysis can calculate this energy penalty. For many drug-like molecules, this penalty is found to be less than 3 kcal/mol. nih.gov

MD simulations can also be used to analyze the conformational states of both the ligand and the protein upon binding. These simulations model the atomic motions of the system over time, providing insights into the flexibility of the complex and the stability of the predicted interactions. nih.gov Analysis of MD trajectories can reveal how the ligand settles into the binding pocket, the role of water molecules in mediating interactions, and any conformational changes induced in the protein by ligand binding. nih.govnih.gov This dynamic view complements the static picture provided by molecular docking.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3,7-trimethylxanthine (Caffeine) |

| 3,7-dimethylxanthine (Theobromine) |

| 6-hydroxy benzbromarone |

| Benzbromarone |

| Phenylalanine |

| Tryptophan |

| Tyrosine |

| Leucine |

Comparative SAR with Canonical Methylxanthines

The structure-activity relationship (SAR) of this compound gains significant context when compared to the canonical, naturally occurring methylxanthines: caffeine, theophylline (B1681296), and theobromine. The primary mechanisms of action for these compounds are the antagonism of adenosine receptors (A1 and A2A subtypes in particular) and the inhibition of phosphodiesterase (PDE) enzymes. nih.govwikipedia.org The structural variations between these molecules, specifically the pattern of N-alkylation on the xanthine backbone, dictate their potency and selectivity for these targets.

Theobromine (3,7-dimethylxanthine) serves as the direct structural parent to this compound. Research has consistently shown that theobromine itself is a relatively weak adenosine receptor antagonist compared to caffeine and theophylline. nih.gov Its effects are observable, but it generally possesses lower affinity for both A1 and A2A receptors. nih.gov

The addition of a methyl group at the N1 position, which transforms theobromine into caffeine (1,3,7-trimethylxanthine), significantly enhances its antagonistic activity at adenosine receptors. selleckchem.com Caffeine is a non-selective antagonist of A1 and A2A receptors. wikipedia.org Similarly, theophylline (1,3-dimethylxanthine) is also a potent, non-selective adenosine receptor antagonist. nih.gov

The key structural feature of this compound is the substitution of the methyl group at the N1 position (as seen in caffeine) with an ethyl group. SAR studies on xanthine analogues have demonstrated that modifications at the N1 position are critical for modulating affinity at adenosine receptors. The introduction of small alkyl groups, such as ethyl or propyl, at the N1 position of the xanthine scaffold can significantly influence receptor affinity and selectivity. For instance, one study noted that replacing the 1-methyl group of a caffeine analogue with a propyl group enhanced the potency at the A2 receptor by approximately 10-fold with little effect on A1 receptor affinity, thereby increasing its A2 selectivity. nih.gov Another study found that the 1-ethyl analogue of theophylline was selective for the A2 receptor. nih.gov

This established precedent in xanthine SAR suggests that the N1-ethyl group in this compound, when compared to the N1-methyl group of caffeine, would likely alter its binding profile at adenosine receptors. While specific binding affinity data for this compound is not widely published, the general principle is that increasing the size of the alkyl group at the N1 position tends to favor A2 receptor affinity. Therefore, it is plausible that this compound may exhibit a different A1/A2A selectivity profile compared to the non-selective nature of caffeine and theophylline.

Regarding phosphodiesterase inhibition, the canonical methylxanthines are considered non-selective inhibitors. nih.gov Theophylline is generally regarded as a more potent PDE inhibitor than caffeine. The structural modification at the N1 position in this compound would also be expected to influence its interaction with the catalytic site of various PDE isozymes, though specific inhibitory concentration data is scarce in publicly available literature.

Table 1: Comparative Adenosine Receptor Antagonism of Xanthine Analogues

| Compound | N1-Substituent | N3-Substituent | N7-Substituent | A1 Receptor Affinity (Ki) | A2A Receptor Affinity (Ki) | Selectivity Profile |

|---|---|---|---|---|---|---|

| Theobromine | H | Methyl | Methyl | Weak | Weak | Non-selective |

| Caffeine | Methyl | Methyl | Methyl | Potent (~23 µM) selleckchem.com | Potent (~50 µM) nih.gov | Non-selective nih.gov |

| Theophylline | Methyl | Methyl | H | Potent (~23 µM) selleckchem.com | Potent | Non-selective nih.gov |

| This compound | Ethyl | Methyl | Methyl | Data not available | Data not available | Expected to differ from caffeine; potentially A2-selective nih.gov |

Note: Ki values can vary between studies and species. The values presented are representative figures from the literature for comparative purposes.

Analytical and Bioanalytical Methodologies for 1 Ethyltheobromine Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 1-Ethyltheobromine, allowing for its separation from complex mixtures. The choice between liquid and gas chromatography is dictated by the compound's physicochemical properties and the analytical goals.

Liquid Chromatography (LC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of xanthine (B1682287) derivatives due to their polarity and thermal lability, making it highly suitable for this compound. semanticscholar.orgijdra.com Method development for this compound typically involves reversed-phase chromatography.

A common approach utilizes a C18 column, which consists of a silica (B1680970) stationary phase bonded with octadecylsilyl groups. cellulosechemtechnol.ro The mobile phase is generally a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). cellulosechemtechnol.roresearchgate.net The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Isocratic elution, where the mobile phase composition remains constant, can be effective, though gradient elution may be necessary to resolve this compound from a complex mixture of related compounds. nih.gov

Detection is most commonly achieved using a UV detector, as xanthine derivatives exhibit strong absorbance in the UV region, typically around 270-280 nm. cellulosechemtechnol.ro A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.

Key parameters that are optimized during LC method development for xanthine analogues like this compound include:

| Parameter | Typical Conditions for Xanthine Analysis |

| Stationary Phase | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Methanol and water/buffer mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at ~273 nm |

| Internal Standard | Structurally similar compounds (e.g., other alkylated xanthines) |

Gas Chromatography (GC) Method Development

Gas chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility due to its polar nature, GC analysis can be performed following a derivatization step. This process chemically modifies the analyte to increase its volatility and improve its chromatographic behavior.

The development of a GC method would involve selecting an appropriate capillary column, typically with a nonpolar or medium-polarity stationary phase. Temperature programming is crucial for achieving good separation of the derivatized this compound from other components. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for sensitive detection.

To make this compound amenable to GC analysis, derivatization is necessary to block the polar N-H group in the imidazole (B134444) ring, thereby increasing its volatility. Common derivatization strategies applicable to xanthines include silylation and alkylation.

Silylation: This is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The reaction is typically carried out by heating the sample with the silylating reagent in an appropriate solvent.

Alkylation: This involves the introduction of an alkyl group. For xanthines, methylation is a common approach. While this compound is already ethylated at the N1 position, derivatization of the remaining N-H proton can further enhance its volatility for GC analysis.

The following table summarizes common derivatization reagents that could be employed for the GC analysis of this compound:

| Derivatization Type | Reagent | Abbreviation | Comments |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent suitable for compounds with active hydrogens. |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Another effective silylating reagent. |

| Alkylation | Iodomethane | CH₃I | Can be used for methylation, though less common for derivatization prior to GC. |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It is often coupled with a chromatographic separation technique (LC-MS or GC-MS) to provide both retention time and mass-to-charge ratio information, leading to highly specific and sensitive analyses.

When coupled with LC, electrospray ionization (ESI) is a common ionization technique for xanthine derivatives. nih.gov ESI is a soft ionization method that typically produces protonated molecules [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) for structural confirmation and quantification. nih.gov For GC-MS, electron ionization (EI) is frequently used, which can lead to extensive fragmentation, providing a characteristic mass spectrum that can be used for identification.

Direct Analysis Techniques (e.g., Paper Spray Mass Spectrometry)

Recent advancements in ambient ionization techniques have enabled the direct analysis of samples with minimal preparation. Paper spray mass spectrometry (PS-MS) is one such technique that has shown promise for the rapid analysis of a variety of compounds, including small organic molecules. purdue.edu

In PS-MS, a small volume of the sample solution is applied to a triangular piece of paper. A high voltage is then applied to the paper, generating an electrospray from the tip, which can be directly analyzed by the mass spectrometer. purdue.edu This technique could be adapted for the rapid screening of this compound in various samples, offering a significant advantage in terms of speed and simplicity over traditional chromatographic methods. While specific applications to this compound are not extensively documented, the successful use of PS-MS for other small molecules suggests its potential applicability. nih.govnih.gov

Chemical Ionization Mass Spectrometry Applications

Chemical ionization (CI) is a softer ionization technique compared to electron ionization, often resulting in less fragmentation and a more prominent molecular ion peak. This can be particularly useful for confirming the molecular weight of a compound. In CI, a reagent gas is first ionized, and these reagent gas ions then react with the analyte molecules to produce analyte ions.

For nitrogen-containing heterocyclic compounds like this compound, ammonia can be used as a selective chemical ionization reagent gas. acs.orgornl.gov Ammonia CI can selectively ionize basic compounds, which could be advantageous for the analysis of this compound in complex matrices by reducing background interference from non-basic components. This technique, particularly when coupled with GC, could provide valuable information for the identification and characterization of this compound and its metabolites.

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the structural elucidation and characterization of this compound. These techniques provide critical information regarding the molecule's electronic structure, functional groups, and its interactions with other chemical species.

UV-Visible Spectroscopy for Interaction Monitoring

UV-Visible spectroscopy is a valuable tool for monitoring interactions involving this compound. As a substituted xanthine, its chromophoric system, composed of the purine (B94841) ring with conjugated double bonds, exhibits characteristic absorption bands in the ultraviolet region. Alterations in the position (wavelength) and intensity (absorbance) of these bands can signify interactions with other molecules, such as proteins or nucleic acids. researchgate.net

For instance, studies on structurally related methylxanthines like theophylline (B1681296) and caffeine (B1668208) have demonstrated that interactions with DNA can lead to changes in their UV-visible spectra. researchgate.net When these molecules bind to DNA, shifts in the absorption maxima are observed, indicating an interaction at the molecular level. researchgate.net Similarly, this compound is expected to exhibit changes in its UV spectrum upon interaction with biological macromolecules. Monitoring these spectral shifts allows for the qualitative and quantitative assessment of binding events. This technique is particularly useful in initial screening studies to detect potential binding affinities before employing more complex analytical methods. nih.gov

Table 1: Expected UV-Visible Spectral Data for this compound in Aqueous Solution

| Parameter | Expected Value | Significance |

| λmax (nm) | ~273 nm | Corresponds to the primary electronic transitions within the conjugated purine ring system. Similar to caffeine. researchgate.net |

| Molar Absorptivity (ε) | ~10,000 M⁻¹cm⁻¹ | Indicates the strength of light absorption at λmax. |

| Spectral Shift upon Interaction | Hypochromic or Hyperchromic effect; Bathochromic or Hypsochromic shift | Changes in absorbance intensity or wavelength, respectively, indicating molecular interaction. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. nih.govyoutube.com By analyzing the absorption of infrared radiation at specific wavenumbers, a unique vibrational spectrum, or "molecular fingerprint," is generated for the compound. For this compound, the FTIR spectrum provides definitive evidence for its key structural features. nih.govyoutube.com

The spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. The presence of carbonyl (C=O) groups, the N-H group in the pyrimidine (B1678525) ring (if unsubstituted, though absent in this compound which is 1-Ethyl-3,7-dimethylxanthine), C-N bonds within the heterocyclic structure, and the vibrations of the ethyl and methyl groups can all be identified. researchgate.net These characteristic bands confirm the molecular structure and can be used to monitor chemical modifications or interactions that affect these functional groups. nih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| C=O (Amide) | ~1650 - 1700 | Stretching |

| C=N & C=C (Ring) | ~1550 - 1650 | Stretching |

| C-H (Alkyl) | ~2850 - 3000 | Stretching |

| C-N | ~1200 - 1350 | Stretching |

Note: The exact positions of the peaks can vary based on the sample's physical state (solid or solution) and the surrounding chemical environment.

Advanced Data Analysis and Chemometrics

The large and complex datasets generated from analytical instruments in this compound research necessitate the use of advanced data analysis techniques. Chemometrics, the application of statistical and mathematical methods to chemical data, plays a crucial role in extracting meaningful information.

Application of Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is a multivariate statistical method used to reduce the dimensionality of complex datasets while retaining the most significant information. bohrium.comnih.gov In the context of this compound research, PCA can be applied to analyze spectroscopic or metabolomic data from multiple samples. bohrium.comnih.gov For example, when analyzing the effects of this compound on a biological system, the resulting data from techniques like mass spectrometry or NMR can contain hundreds of variables (e.g., metabolite concentrations).

PCA transforms these numerous correlated variables into a smaller set of uncorrelated variables known as principal components (PCs). emerging-researchers.orgresearchgate.net The first PC accounts for the largest possible variance in the data, the second PC accounts for the second-largest variance, and so on. nih.gov By plotting the scores of the first few PCs, it is possible to visualize clusters, trends, and outliers in the data that would not be apparent from examining individual variables alone. nih.gov This allows researchers to identify patterns related to different experimental conditions and to pinpoint the key variables (biomarkers) that contribute most to the observed variation. researchgate.net

Development of Novel Algorithms for Metabolomic Pathway Analysis

Understanding the metabolic fate of this compound and its impact on biological systems is a key area of research. Metabolomics studies generate vast amounts of data on changes in metabolite concentrations. Novel computational algorithms are being developed to move beyond identifying individual metabolite changes to understanding their collective impact on metabolic pathways. nih.gov

These algorithms integrate metabolomic data with known metabolic pathway databases (like KEGG and SMPDB). nih.govmdpi.com One such approach involves calculating a "pathway dysregulation score" for each sample, which transforms metabolite-level data into pathway-level information. nih.gov This allows researchers to identify which specific metabolic pathways are significantly perturbed by the presence of this compound. Such analyses can reveal the compound's mechanism of action, identify potential off-target effects, and generate new hypotheses for further investigation. nih.govucdavis.edu These advanced bioinformatic tools are essential for translating complex metabolomic datasets into biological insights.

Sample Preparation and Extraction Methods for Research Matrices

Effective sample preparation and extraction are critical for the accurate and sensitive analysis of this compound in various research matrices, such as biological fluids (plasma, urine) or cell culture media. The choice of method depends on the nature of the matrix, the concentration of the analyte, and the analytical technique to be used.

Conventional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. nih.gov SPE, in particular, is widely used for its efficiency in removing interfering components from complex matrices like tea or biological samples. nih.gov Modern methods such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and pressurized liquid extraction (PLE) offer advantages in terms of reduced solvent consumption, shorter extraction times, and higher efficiency. nih.gov

For instance, a typical SPE procedure for extracting xanthine derivatives from an aqueous matrix might involve conditioning a C18 cartridge, loading the sample, washing away interfering substances with a weak solvent, and finally eluting this compound with a stronger organic solvent like methanol or acetonitrile. nih.gov The selection of the optimal extraction parameters, including solvent type, pH, and temperature, is crucial for achieving high recovery and reproducibility. nih.gov

Table 3: Comparison of Extraction Methods for this compound

| Method | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Differential partitioning between a solid sorbent and a liquid phase. | High selectivity, good cleanup, easily automated. nih.gov | Can be more costly than LLE. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, inexpensive. | Can be labor-intensive, requires large volumes of organic solvents. |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures. | Fast, efficient, low solvent consumption. nih.gov | Requires specialized equipment. |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance extraction efficiency. | Increased efficiency, reduced extraction time. nih.gov | Potential for analyte degradation from heat. |

Q & A

Q. How can the PICO framework structure a clinical trial proposal for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.